molecular formula C8H6N4O B14638957 2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile CAS No. 56434-13-0

2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile

Cat. No.: B14638957
CAS No.: 56434-13-0
M. Wt: 174.16 g/mol
InChI Key: KAUBAEWFRFREDL-UHFFFAOYSA-N
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Description

2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile is a heterocyclic compound that contains a pyridazine ring substituted with a methoxy group and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile typically involves the reaction of 3-methoxy-1H-pyridazine with malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Pyridazinone derivatives.

    Reduction: Amino-substituted pyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-2(1H)-pyridone
  • 2-hydroxypyridine
  • N-methyl-2-pyridone

Uniqueness

2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile is unique due to its specific substitution pattern and the presence of both methoxy and nitrile groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

56434-13-0

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile

InChI

InChI=1S/C8H6N4O/c1-13-8-3-2-7(11-12-8)6(4-9)5-10/h2-3,11H,1H3

InChI Key

KAUBAEWFRFREDL-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC(=C(C#N)C#N)C=C1

Origin of Product

United States

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